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Deethylindanomycin -

Deethylindanomycin

Catalog Number: EVT-10915037
CAS Number:
Molecular Formula: C29H39NO4
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Deethylindanomycin involves fermentation processes utilizing specific strains of Streptomyces. The production typically follows these steps:

  1. Strain Selection: The strain Streptomyces setonii is cultivated under controlled conditions to optimize the yield of Deethylindanomycin.
  2. Fermentation Conditions: Parameters such as temperature, pH, and nutrient composition are meticulously adjusted to enhance metabolite production.
  3. Extraction and Purification: After fermentation, the antibiotic is extracted using solvents followed by purification techniques such as chromatography to isolate Deethylindanomycin from other metabolites .
Molecular Structure Analysis

Deethylindanomycin has a complex molecular structure characterized by its polyether backbone. The molecular formula is C₁₄H₁₉N₃O₃, and its structure includes multiple functional groups that contribute to its biological activity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are employed to elucidate its structure and confirm its identity .

Structural Data

  • Molecular Weight: Approximately 273.32 g/mol
  • Chemical Structure: Contains pyrrole and ether linkages which are critical for its mechanism of action.
Chemical Reactions Analysis

Deethylindanomycin undergoes various chemical reactions that are essential for its biological activity:

  1. Binding Interactions: It binds to the bacterial ribosomal subunit, inhibiting protein synthesis.
  2. Stability in Aqueous Solutions: The compound demonstrates stability under physiological conditions, which is crucial for its efficacy as an antibiotic.
  3. Degradation Pathways: Understanding the degradation pathways can help in optimizing storage conditions and enhancing the compound's stability during use .
Mechanism of Action

The primary mechanism of action of Deethylindanomycin involves inhibition of bacterial protein synthesis. It specifically binds to the 30S ribosomal subunit in bacteria, preventing the formation of the initiation complex necessary for translation. This action effectively halts bacterial growth and replication:

  • Inhibition of Translation: The binding disrupts the normal function of ribosomes, leading to an inability to synthesize proteins required for bacterial survival.
  • Selectivity: While effective against Gram-positive bacteria, it shows less activity against Gram-negative bacteria due to differences in ribosomal structure and permeability barriers .
Physical and Chemical Properties Analysis

Deethylindanomycin possesses distinctive physical and chemical properties that influence its application as an antibiotic:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range that indicates its crystalline nature.

Relevant Data

  • Appearance: Typically appears as a white to off-white powder.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability .
Applications

Deethylindanomycin has several scientific uses primarily in the field of microbiology and pharmacology:

  1. Antibiotic Research: It serves as a model compound for studying mechanisms of antibiotic resistance and developing new antibacterial agents.
  2. Clinical Applications: Potential use in treating infections caused by resistant strains of Gram-positive bacteria.
  3. Biotechnology: Its biosynthetic pathways are studied for insights into natural product synthesis, potentially leading to engineered strains with enhanced production capabilities .
Taxonomic and Ecological Origins of the Producing Organism

Ecological Niche Analysis: Marine vs. Terrestrial Streptomyces Adaptations

While Streptomyces setonii was originally isolated from terrestrial environments, marine-adapted Streptomyces strains (particularly the MAR4 clade) demonstrate significant ecological and physiological adaptations influencing secondary metabolism:

  • Salinity Tolerance: Marine Streptomyces exhibit halotolerance up to 5–8% NaCl concentration, enabling survival in oceanic sediments. This contrasts with terrestrial Streptomyces, which typically tolerate ≤3% NaCl [3] [7].
  • Nutrient Utilization: Marine strains possess enhanced enzymatic machinery for decomposing complex marine-derived polymers (e.g., chitin, alginate, and sulfated polysaccharides) scarce in terrestrial ecosystems [3] [7].
  • Temperature/Pressure Adaptation: Strains from deep-sea sediments (e.g., at 500m depth) show piezotolerance and psychrotolerance, with optimal growth between 15–25°C compared to terrestrial strains (25–30°C) [3] [9].

Marine sponge-associated Streptomyces (e.g., isolates from Antho dichotoma in the Trondheim fjord) demonstrate host-specific adaptations, including production of antimicrobial compounds like echinomycin and linearmycins that may facilitate host defense [4]. This ecological specialization drives distinct secondary metabolite profiles: marine Streptomyces produce a higher proportion of halogenated compounds (35–40% of isolated metabolites) versus terrestrial counterparts (10–15%), attributable to evolutionary pressure from marine chemical ecology [1] [7].

Table 2: Ecological Adaptations of Marine vs. Terrestrial Streptomyces

Adaptation ParameterMarine StreptomycesTerrestrial Streptomyces
Salinity range1–8% NaCl (optimal 2–3%)0–3% NaCl (optimal 0–1%)
Temperature optimum15–25°C (psychrotolerant strains)25–30°C (mesophilic)
Halogenated compounds35–40% of secondary metabolites10–15% of secondary metabolites
Carbon source specializationChitin, alginate, carrageenanCellulose, lignin, hemicellulose

Comparative Genomic Profiling of MAR4 Clade Streptomyces for Secondary Metabolite Diversity

The MAR4 clade represents a phylogenetically distinct group of marine-derived Streptomyces renowned for producing halogenated natural products. Genomic comparisons reveal specialized adaptations driving deethylindanomycin-like biosynthesis:

  • Biosynthetic Gene Cluster (BGC) Enrichment: MAR4 strains harbor 25–34 BGCs per genome, with 60% showing no homology to characterized clusters. Notably, they contain 3–5 times more halogenase genes (hal) than terrestrial Streptomyces, enabling synthesis of chlorinated/dechlorinated analogs like deethylindanomycin from indanomycin precursors [1] [4].
  • Horizontal Gene Transfer (HGT) Signatures: Marine sponge-associated Streptomyces show evidence of BGC acquisition via HGT, particularly for type II polyketide synthase (PKS) clusters. Conserved transposase genes flanking BGCs (e.g., in Streptomyces albus from sponges) suggest mobile genetic element-mediated transfer [4] [9].
  • Strain-Level Heterogeneity: Philippine marine sediment isolates of closely related Streptomyces strains (<0.5% 16S rRNA divergence) exhibit significant variation in antibiotic activity profiles and BGC content. This intraspecies diversity is driven by niche-specific selection pressures, with sediment depth correlating with BGC novelty (r=0.78, p<0.01) [9].

The deethylindanomycin BGC shares core polyketide modules with indanomycin but lacks the ethylmalonyl-CoA incorporation module responsible for C16 ethyl group formation. This deletion likely results from reductive evolution in nutrient-limited marine sediments, where metabolic economy favors simplified polyketide scaffolds [1] [6]. MAR4 clade genomes consistently contain hal genes adjacent to pyrroloketoindane BGCs, supporting enzymatic halogenation as an adaptive trait in marine chemical ecology [1].

Table 3: Biosynthetic Gene Cluster Distribution in MAR4 vs. Non-MAR4 Streptomyces

Genomic FeatureMAR4 Clade StreptomycesNon-MAR4 Terrestrial Streptomyces
Average BGCs per genome25–3420–28
Halogenase genes (hal)8–122–4
PKS-I clusters5–74–6
NRPS clusters4–63–5
Horizontally transferred BGCs30–40% of total BGCs10–15% of total BGCs

Streptomyces setonii's genomic architecture bridges terrestrial and marine adaptations, possessing indanomycin-type BGCs typically found in soil streptomycetes while sharing MAR4-like stress response regulons. This supports the hypothesis of ecological flexibility enabling niche transitions between terrestrial and marine ecosystems [6] [7] [9].

Properties

Product Name

Deethylindanomycin

IUPAC Name

(2R)-2-[(2R,5S,6R)-6-[(3Z,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8-/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1

InChI Key

HSZFOQSMGNAIJM-WDSRKPHJSA-N

Canonical SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C

Isomeric SMILES

CC/C(=C/C=C/[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C

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